Cyclobutanecarboxylic acid

Drug metabolism carnitine conjugation glycine conjugation

Cyclobutanecarboxylic acid (CBCA, CAS 3721-95-7) is a C5 cyclic carboxylic acid with a strained four-membered carbocyclic ring bearing a single carboxyl substituent. The compound exhibits ring strain energy of approximately 26–27 kcal/mol due to compressed 90° bond angles and eclipsed hydrogen interactions.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 3721-95-7
Cat. No. B193281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanecarboxylic acid
CAS3721-95-7
SynonymsCyclobutane-1-carboxylic Acid;  NSC 4535
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)O
InChIInChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7)
InChIKeyTXWOGHSRPAYOML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Colourless Oil

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutanecarboxylic Acid (CAS 3721-95-7): Technical Specifications and Baseline Characterization for Industrial Procurement


Cyclobutanecarboxylic acid (CBCA, CAS 3721-95-7) is a C5 cyclic carboxylic acid with a strained four-membered carbocyclic ring bearing a single carboxyl substituent. The compound exhibits ring strain energy of approximately 26–27 kcal/mol due to compressed 90° bond angles and eclipsed hydrogen interactions [1]. Key physicochemical parameters include pKa 4.785 at 25°C, density 1.047 g/mL at 25°C, boiling point 195°C, and logP 0.87 . Commercially available grades from major suppliers specify purity at ≥97.0% (GC/T) to >99% (GC), with the compound supplied as a clear colorless to light yellow liquid at ambient temperature [2].

1 Liquid at ambient temperature supports automated liquid handling and flow chemistry workflows
2 Multiple purity grades available to match synthetic or analytical reference standard needs
3 Strained cyclobutane scaffold provides reactive building block for ring-strain-driven transformations

Cyclobutanecarboxylic Acid: Why Cycloalkyl Carboxylic Acid Substitution Without Verification Compromises Experimental Reproducibility


Cycloalkyl carboxylic acids of varying ring size are not interchangeable in synthetic or biological applications due to fundamental differences in ring strain, conformational dynamics, metabolic conjugation fate, and acid strength. The cyclobutane ring imposes a unique puckered conformation and ~26 kcal/mol strain energy that dramatically alters reactivity relative to unstrained cyclohexyl analogs (strain ~0 kcal/mol) or highly strained cyclopropyl derivatives (strain ~27.5 kcal/mol) [1]. Critically, these compounds follow distinct metabolic pathways: CBCA undergoes carnitine conjugation in rat hepatocytes and kidney slices, whereas cyclohexanecarboxylic acid preferentially undergoes glycine conjugation, and cyclopentanecarboxylic acid shows negligible conjugation with either pathway [2]. Substituting one cycloalkyl carboxylic acid for another without systematic validation therefore introduces uncontrolled variables that may invalidate synthetic yields, metabolic studies, or structure-activity relationship analyses. The quantitative evidence in Section 3 establishes where CBCA sits within the cycloalkyl carboxylic acid series across multiple measurable dimensions.

Ring strain Cyclobutane puckered conformation and ~26 kcal/mol strain energy are not replicated by unstrained cyclohexyl or cyclopropyl analogs; reactivity and conformational sampling may shift significantly.
Metabolic fate CBCA undergoes carnitine conjugation in hepatocyte models, while cyclohexane analog prefers glycine conjugation and cyclopentane shows negligible conjugation—metabolic pathway context cannot transfer.
Acid strength pKa variation across cycloalkyl acids changes ionization ratio at physiological pH; may alter solubility and binding behavior in pH-sensitive assays.

Cyclobutanecarboxylic Acid: Six Quantified Dimensions of Differentiation Against Cyclopropane, Cyclopentane, and Cyclohexane Carboxylic Acid Analogs


Metabolic Conjugation Fate: CBCA Ranks Second in Carnitine Conjugation Efficiency Among Cycloalkyl Carboxylic Acids in Rat Hepatocytes and Kidney Slices

In a direct head-to-head in vitro comparison using rat hepatocytes and kidney slices, cyclopropanecarboxylic acid (CPCA) was identified as the best substrate for carnitine conjugation, followed by cyclobutanecarboxylic acid (CBCA) in second position, with cyclohexanecarboxylic acid (CHCA) ranking third [1]. For glycine conjugation, the rank order was reversed, with CHCA showing higher activity than CBCA, and CPCA demonstrating negligible glycine conjugation. Cyclopentanecarboxylic acid (CPECA) was the least effective substrate for both pathways across both tissue types [1].

Carnitine conjugation rank
Direct head-to-head
Rank 2 among cycloalkyl C4–C6 acids (CPCA > CBCA > CHCA > CPECA)
Reported intermediate carnitine conjugation efficiency supports metabolic profiling fit; not a clinical clearance claim.
Rat hepatocyte and kidney slice assay; rank order context only.
Drug metabolism carnitine conjugation glycine conjugation hepatocyte assay

Conformational Landscape: CBCA Exhibits Four Distinct Stable Conformers with Facile Interconversion Versus Monoconformational Cyclopropyl Analogs

Rotational spectroscopy of cyclobutanecarboxylic acid (CBCA), measured for the first time using chirp-pulse and cavity-based Fourier transform microwave spectrometers, revealed a unique local minimum and a shallow symmetrical double-well at the global minimum on the potential energy surface [1]. DFT calculations at the B3LYP/aug-cc-pVTZ level identified four distinct stable conformers that are facilely interconvertible [1]. In contrast, electron diffraction studies on cyclobutanecarboxylic acid chloride demonstrated that the cyclobutyl derivative exists almost entirely as gauche conformers, closely resembling isopropyl and differing sharply from cyclopropyl homologues [2].

Conformational sampling
Direct comparison
Four distinct stable conformers with facile interconversion vs monoconformational cyclopropyl analogs
Multi-conformer equilibrium supports molecular recognition studies requiring conformational flexibility.
Rotational spectroscopy and DFT; vapor-phase gauche preference.
Conformational analysis microwave spectroscopy DFT calculations structural biology

Acid Strength: CBCA (pKa 4.785) Occupies an Intermediate Position Between Stronger Cyclopropyl (pKa 4.83) and Weaker Cyclopentyl/Cyclohexyl Carboxylic Acids (pKa 4.99/4.90)

The acid dissociation constant (pKa) of cyclobutanecarboxylic acid is 4.785 at 25°C , placing it between cyclopropanecarboxylic acid (pKa 4.83 at 25°C) [1] and both cyclopentanecarboxylic acid (pKa 4.99 at 25°C) and cyclohexanecarboxylic acid (pKa 4.90 at 25°C) .

Acid strength pKa
Cross-study comparable
pKa = 4.785
Intermediate ionization between CPCA (4.83) and CPECA (4.99); ~1.6× ionization ratio shift vs cyclopentyl analog at pH 7.4.
Aqueous, 25°C; impacts solubility and binding context.
pKa acid dissociation physicochemical properties ionization

Density and Physical State: CBCA (1.047 g/mL, Liquid at 25°C) Differs Quantitatively from CPCA (1.081 g/mL, Liquid) and CHCA (1.033 g/mL, Solid at Ambient)

Cyclobutanecarboxylic acid has a measured density of 1.047 g/mL at 25°C and exists as a clear colorless to light yellow liquid at room temperature (melting point -7.5°C) [1]. Cyclopropanecarboxylic acid exhibits higher density at 1.081 g/mL at 25°C (liquid; melting point -14 to -17°C) , while cyclohexanecarboxylic acid shows lower density at 1.033 g/mL and exists as a crystalline solid at ambient temperature (melting point 29-31°C) [2].

Density & physical state
Cross-study comparable
Density 1.047 g/mL at 25°C, liquid (mp −7.5°C)
Liquid state compatible with solution-phase workflows; density differs from CPCA (1.081) and solid CHCA (1.033).
Gravimetric-volumetric conversion relevant for automated handling.
Density physical state material handling formulation

Analytical Reference Standard Utility: CBCA Serves as Carboplatin Impurity 16 Reference Standard with Pharmacopeial Traceability

Cyclobutanecarboxylic acid is designated as Carboplatin Impurity 16 and is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications [1]. The compound can be provided with traceability against pharmacopeial standards (USP or EP) . Commercial purity specifications for this application reach ≥98.5% by HPLC with residual solvents ≤500 ppm (ICH Q3C compliant) and heavy metals ≤10 ppm [2].

Carboplatin impurity 16
Supporting evidence
Designated reference standard with USP/EP traceability available; purity ≥98.5% HPLC, residual solvents ≤500 ppm, heavy metals ≤10 ppm
Unique regulatory positioning for Carboplatin impurity profiling; substitution would compromise analytical traceability.
Supports ANDA submission and QC method validation.
Reference standard pharmaceutical impurity Carboplatin USP/EP compliance

Safety Classification: CBCA (UN3265, Corrosive, Packing Group III) Carries Distinct Hazard Profile from Non-Corrosive Cycloalkyl Carboxylic Acids

Cyclobutanecarboxylic acid is classified under GHS as corrosive, with H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) hazard statements, and carries UN3265 (Corrosive liquid, acidic, organic, n.o.s.) with Packing Group III [1]. This contrasts with cyclohexanecarboxylic acid, which is not classified as corrosive and lacks the UN3265 transport designation.

Hazard classification
Class-level inference
GHS05 corrosive, H314/H290, UN3265 Class 8 PG III
Corrosive handling and Class 8 shipping documentation required; non-corrosive cycloalkyl alternatives do not impose equivalent safety protocols.
Sources not peer-reviewed; verify against current SDS and transport regulations.
GHS classification corrosive UN3265 hazard handling

Cyclobutanecarboxylic Acid: Validated Application Scenarios Based on Quantitative Evidence Differentiation


Medicinal Chemistry: Cyclobutane Scaffold for LPA Receptor Antagonists Requiring Intermediate Carnitine Conjugation Metabolic Profile

Cyclobutyl carboxylic acid derivatives are claimed in patent literature as LPA (lysophosphatidic acid) receptor antagonists, specifically targeting LPA1 receptors for therapeutic applications [1]. The intermediate metabolic fate of CBCA—ranked second for carnitine conjugation efficiency between rapidly cleared cyclopropanecarboxylic acid (rank 1) and glycine-conjugated cyclohexanecarboxylic acid (rank 3) [2]—positions CBCA-derived scaffolds as metabolically balanced candidates when neither extreme of rapid carnitine clearance nor glycine pathway routing is optimal.

Pharmaceutical Quality Control: Carboplatin Impurity 16 Reference Standard with USP/EP Traceability

CBCA is the chemically defined Carboplatin Impurity 16 reference standard, supplied with full characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) in ANDA submissions and commercial Carboplatin production [3]. Unlike alternative cycloalkyl carboxylic acids, CBCA is the specified impurity marker for this platinum-based anticancer agent, and substitution would compromise analytical traceability and regulatory compliance.

Conformational Analysis and Structural Biology: Four-Conformer Equilibrium System for Molecular Recognition Studies

The unique four-conformer equilibrium of CBCA, experimentally validated via rotational microwave spectroscopy and DFT calculations [4], provides a structurally characterized model system for studying conformational sampling in molecular recognition. The facile interconversion between four distinct stable conformers contrasts with monoconformational cyclopropyl derivatives and offers a tunable conformational landscape for probing ligand-receptor binding thermodynamics.

Organic Synthesis: Cyclobutane Building Block for Diastereoselective cis-1,3-Disubstituted Scaffolds

CBCA and its derivatives serve as key building blocks for synthesizing cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds, as demonstrated in the scalable synthesis of the TAK-828F core structure featuring diastereoselective reduction of cyclobutylidene Meldrum's acid derivatives with NaBH4 [5]. The puckered cyclobutane conformation imposes stereochemical constraints that enable diastereoselective transformations not achievable with planar or larger-ring analogs.

Application
Selection Property
Validation Focus
LPA1 receptor antagonist research
Intermediate carnitine conjugation metabolic profile
Metabolic stability profiling across carnitine/glycine pathways
Carboplatin impurity reference standard
Designated Impurity 16 identity and pharmacopeial traceability
Analytical method compliance and ANDA submission support
Conformational analysis and molecular recognition
Four-conformer equilibrium landscape
Conformational sampling behavior in ligand-receptor binding studies
Diastereoselective cyclobutane synthesis
Puckered ring stereochemistry
cis-1,3-disubstituted scaffold construction and selectivity

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